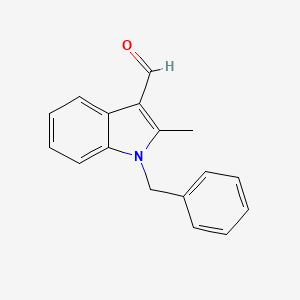

1-Benzyl-2-methyl-1H-indole-3-carbaldehyde

描述

Structure

3D Structure

属性

IUPAC Name |

1-benzyl-2-methylindole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO/c1-13-16(12-19)15-9-5-6-10-17(15)18(13)11-14-7-3-2-4-8-14/h2-10,12H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFRXDIWPLQSKBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1CC3=CC=CC=C3)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60385360 | |

| Record name | 1-Benzyl-2-methyl-1H-indole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60385360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

2.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47203131 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

95202-45-2 | |

| Record name | 1-Benzyl-2-methyl-1H-indole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60385360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Benzyl 2 Methyl 1h Indole 3 Carbaldehyde

Direct Formylation Approaches for Indole-3-carbaldehydes

The introduction of a formyl group at the C3 position of the indole (B1671886) ring is a critical transformation in the synthesis of various indole derivatives. Several methods exist for this purpose, with the Vilsmeier-Haack reaction being a particularly prominent and efficient strategy. ekb.eg

Vilsmeier-Haack Reaction as a C3-Formylation Strategy for Indole Derivatives

The Vilsmeier-Haack reaction is a widely utilized and convenient method for the formylation of electron-rich aromatic and heteroaromatic compounds, including indoles. sid.irijsr.net This reaction offers a high-yielding and straightforward route to indole-3-carbaldehydes, producing a product of high purity. ekb.egorgsyn.org The process involves an electrophilic substitution on the activated indole ring using a halomethyleniminium salt, commonly known as the Vilsmeier reagent. ijpcbs.com

The Vilsmeier reagent is typically prepared in situ from a formamide, such as N,N-dimethylformamide (DMF), and an acid chloride, most commonly phosphorus oxychloride (POCl₃). ijsr.netorgsyn.orgijpcbs.com The reaction conditions can be tailored to the specific indole substrate. A general procedure involves the slow addition of an indole solution in DMF to the pre-formed Vilsmeier reagent at a controlled low temperature (e.g., 0-10°C), followed by heating to facilitate the reaction. orgsyn.org Subsequent alkaline hydrolysis of the intermediate iminium salt yields the final aldehyde. ijsr.net

| Reagents | Solvent | Temperature | Reaction Time | Key Features |

|---|---|---|---|---|

| POCl₃, DMF | DMF | 0-10°C initial, then 35°C | Not specified | Near quantitative yield, high purity product. orgsyn.org |

| POCl₃, DMF | DMF | Heated at 60°C | 16 hours | Used for synthesis of 2-chloroquinoline-3-carbaldehydes from oximes. ijsr.net |

| Catalytic 3-methyl-1-phenyl-2-phospholene 1-oxide, DEBM, PhSiH₃, deuterated DMF | Acetonitrile (B52724) | Room Temperature | 16 hours | Catalytic version for synthesis of deuterated indole-3-carboxaldehyde (B46971). orgsyn.org |

The mechanism of the Vilsmeier-Haack reaction begins with the formation of the electrophilic Vilsmeier reagent, a chloromethyleneiminium (or chloroiminium) salt, from the reaction of DMF with POCl₃. ijpcbs.comorganic-chemistry.org The electron-rich indole ring then attacks this electrophile, preferentially at the C3 position, in an electrophilic aromatic substitution reaction. ijsr.netorganic-chemistry.org This step forms a cationic intermediate, which subsequently loses a proton to restore aromaticity, yielding an iminium salt intermediate. The final step involves aqueous workup, typically under basic conditions, which hydrolyzes the iminium salt to afford the desired indole-3-carbaldehyde. ijsr.netorganic-chemistry.org

Other Formylation Techniques and Their Adaptability to Indole Scaffolds

While the Vilsmeier-Haack reaction is highly effective, other techniques can also be employed for the formylation of indoles. These methods provide alternative synthetic routes that may be advantageous for specific substrates or desired outcomes.

Reimer-Tiemann Reaction : This method uses chloroform (B151607) (CHCl₃) and a strong base (e.g., aq. KOH) to formylate indoles. ekb.egorgsyn.org

Grignard Reaction : Involves the reaction of an indole Grignard reagent (indolylmagnesium halide) with a formylating agent. ekb.egorgsyn.org

Formylation with Carbon Monoxide : The potassium salt of indole can be formylated using carbon monoxide, although this often requires harsh conditions of high heat and pressure. ekb.egorgsyn.org

Sommelet Reaction : This reaction can be performed on gramine (B1672134) (3-((dimethylamino)methyl)-1H-indole) to yield indole-3-carbaldehyde. ekb.egorgsyn.org

Oxidation/Hydrolysis Methods : Other routes include the oxidation of N-skatyl-N-phenyl-hydroxylamine or the hydrolysis of 3-(1,3-dithiolan-2-yl)indole. ekb.eg

N-Benzylation Strategies for the Indole Nitrogen of 2-Methylindole-3-carbaldehyde

The synthesis of the target compound, 1-Benzyl-2-methyl-1H-indole-3-carbaldehyde, can be achieved by N-alkylation of the precursor, 2-methylindole-3-carbaldehyde. This step involves the formation of a bond between the indole nitrogen and a benzyl (B1604629) group.

Base-Catalyzed N-Alkylation with Benzyl Halides

A common and effective method for the N-alkylation of indoles is the reaction with an alkyl halide in the presence of a base. rsc.org This process typically involves the deprotonation of the indole nitrogen to form a more nucleophilic indole anion, which then reacts with the benzyl halide (e.g., benzyl chloride or benzyl bromide) in a nucleophilic substitution reaction. google.com

Various base-solvent systems have been optimized for this transformation. Classical conditions often employ a strong base like sodium hydride (NaH) in an anhydrous solvent such as dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF). rsc.org Milder bases like potassium carbonate (K₂CO₃) in acetonitrile have also proven effective, particularly for the N-alkylation of indole-3-carbaldehyde. ekb.eg Phase-transfer catalysis (PTC) provides another alternative, using a catalyst like triethylbenzylammonium chloride with an aqueous base (e.g., 50% NaOH) in an organic solvent like dichloromethane (B109758) to facilitate the reaction between the aqueous and organic phases. ekb.eg

| Base | Alkylating Agent | Solvent | Key Features | Yield |

|---|---|---|---|---|

| Sodium Hydride (NaH) | Benzyl Bromide | DMF or THF | Classical conditions for indole N-alkylation. rsc.org | Often excellent. rsc.org |

| Potassium Carbonate (K₂CO₃) | Benzyl Chloride | Acetonitrile/DMF | Used for synthesis of 1-benzyl-1H-indole-3-carbaldehyde. | 78.81%. |

| Potassium Carbonate (K₂CO₃) | Alkenyl Bromide | Acetonitrile | Requires excess base and bromide under reflux. ekb.eg | 91-99%. ekb.eg |

| 50% aq. NaOH | Substituted Benzyl Halides | Dichloromethane | Phase-transfer catalysis (PTC) conditions. ekb.eg | 85-90%. ekb.eg |

| 1,4-diazabicyclo[2.2.2]octane (DABCO) (catalytic) | Dibenzyl Carbonate | None or Ionic Liquid | Mild conditions, though generally slower than N-methylation. google.com | Good. google.com |

Solvent Systems and Temperature Optimization

The choice of solvent and reaction temperature is crucial in the N-benzylation of the indole nucleus. For the alkylation of an indole-3-carbaldehyde precursor, polar aprotic solvents are generally preferred as they can solvate the cation while leaving the nucleophilic anion relatively free, thus promoting the reaction rate.

Commonly employed solvent systems include N,N-Dimethylformamide (DMF) or a mixture of acetonitrile (CH₃CN) and DMF. researchgate.net The reaction temperature is typically elevated to ensure a reasonable reaction rate. For instance, in the N-benzylation of indole-3-carbaldehyde, a close analog of the 2-methylated intermediate, reactions are often conducted at reflux. One study specifies heating to reflux at 82–84 °C for 12 hours in a mixture of acetonitrile and a catalytic amount of DMF. researchgate.net Another protocol using DMF as the primary solvent specifies a temperature of 90 °C for 6 hours. rsc.org The optimal temperature and duration are determined by monitoring the consumption of the starting material, often via thin-layer chromatography (TLC). rsc.org

For the Vilsmeier-Haack formylation step, which introduces the aldehyde group at the C3 position, DMF serves as both a reagent and the solvent. The formation of the Vilsmeier reagent from DMF and phosphorus oxychloride (POCl₃) is an exothermic process typically initiated at cooler temperatures (0–5 °C) to control the reaction. sid.ir Subsequently, the formylation of the indole substrate is carried out at elevated temperatures, often in the range of 75 °C to 90 °C, for several hours to ensure the completion of the reaction. sid.ir

| Starting Material | Solvent System | Temperature | Duration | Yield | Reference |

|---|---|---|---|---|---|

| 1H-Indole-3-carbaldehyde | DMF | 90 °C | 6 h | 91% | rsc.org |

| 1H-Indole-3-carbaldehyde | CH₃CN / DMF (cat.) | 82–84 °C (Reflux) | 12 h | 78.81% | researchgate.net |

Influence of Catalysts (e.g., K₂CO₃, DMF) on Reaction Efficiency

In the context of N-benzylation, the term "catalyst" often refers to the base used to deprotonate the indole nitrogen, thereby generating the nucleophilic indolide anion. Anhydrous potassium carbonate (K₂CO₃) is a widely used and effective base for this transformation. researchgate.netrsc.org It is a mild, inexpensive, and solid base that can be easily removed from the reaction mixture by filtration upon completion. The efficiency of the reaction is dependent on the complete deprotonation of the indole N-H, which is facilitated by using a molar excess of K₂CO₃. researchgate.net

While DMF is primarily a solvent, its role in these reactions is multifaceted. Its high dielectric constant and aprotic nature effectively promote Sₙ2 reactions, such as the N-benzylation of the indolide anion with benzyl halide. In some procedures, DMF is used in catalytic amounts alongside a less polar solvent like acetonitrile to enhance the reaction rate and solubility of the reagents. researchgate.net

In the Vilsmeier-Haack reaction, DMF is a direct participant, reacting with phosphorus oxychloride to form the electrophilic Vilsmeier reagent, a chloromethyliminium salt. ijpcbs.comcambridge.org Therefore, it is a stoichiometric reagent rather than a catalyst in this specific transformation, though its function as the solvent is also critical. The efficiency of the formylation is directly tied to the successful in situ generation of this reagent.

Palladium-Catalyzed N-Benzylation Approaches

While traditional Sₙ2-type alkylation using a base like K₂CO₃ is the most common method for the N-benzylation of indoles, transition-metal-catalyzed approaches represent an alternative strategy. However, the literature on palladium-catalyzed benzylation of indoles predominantly focuses on regioselective C3-benzylation rather than N-benzylation. nih.govnih.gov These methods typically employ a palladium catalyst to generate a π-benzyl-palladium intermediate that preferentially reacts at the electron-rich C3 position of the indole ring, particularly in 3-substituted indoles, to form a quaternary carbon center. nih.gov

The direct palladium-catalyzed N-benzylation of 2-methyl-1H-indole or its 3-formyl derivative is not a commonly reported pathway for the synthesis of this compound. The strong preference for C3-alkylation under many palladium-catalyzed conditions makes achieving selective N-alkylation challenging with this method compared to the more straightforward and highly selective classical deprotonation-alkylation sequence.

Stepwise Synthesis Pathways to this compound

The synthesis of the target compound is generally accomplished via a two-step sequence. The order of these steps—N-benzylation and C3-formylation—can be reversed, leading to two distinct synthetic pathways.

Sequence of N-Benzylation Followed by C3-Formylation

This pathway begins with the N-benzylation of 2-methyl-1H-indole, followed by the introduction of the aldehyde group at the C3 position.

N-Benzylation of 2-methyl-1H-indole : The first step is the synthesis of 1-benzyl-2-methyl-1H-indole. This is typically achieved by treating 2-methyl-1H-indole with a strong base, such as sodium hydride (NaH) or potassium hydroxide (B78521) (KOH), in a polar aprotic solvent like DMF or dimethyl sulfoxide (B87167) (DMSO), followed by the addition of a benzyl halide (e.g., benzyl bromide or benzyl chloride). orgsyn.orgrsc.org The use of DMF as a solvent tends to favor the desired N-alkylation over competing C3-alkylation. rsc.org

C3-Formylation of 1-benzyl-2-methyl-1H-indole : The resulting N-benzylated indole is then subjected to a Vilsmeier-Haack reaction. The Vilsmeier reagent, generated in situ from POCl₃ and DMF, acts as the electrophile. The formylation occurs with high regioselectivity at the C3 position, which is the most nucleophilic site on the indole ring, to yield the final product, this compound. rsc.org

Sequence of C3-Formylation Followed by N-Benzylation

This alternative route reverses the order of the synthetic steps, starting with formylation and ending with benzylation.

C3-Formylation of 2-methyl-1H-indole : The synthesis begins with the Vilsmeier-Haack formylation of commercially available 2-methyl-1H-indole. This reaction provides 2-methyl-1H-indole-3-carbaldehyde with high yield and regioselectivity. sid.ir

N-Benzylation of 2-methyl-1H-indole-3-carbaldehyde : The intermediate, 2-methyl-1H-indole-3-carbaldehyde, is then N-benzylated. This is accomplished by reacting it with a benzyl halide in the presence of a base like K₂CO₃ in a solvent such as DMF or an acetonitrile/DMF mixture under reflux conditions. researchgate.netrsc.org The electron-withdrawing nature of the C3-carbaldehyde group increases the acidity of the N-H proton, facilitating its removal by the base and subsequent alkylation on the nitrogen atom.

Comparative Analysis of Synthetic Routes

Formylation Followed by N-Benzylation : This is often the preferred route. The starting material, 2-methyl-1H-indole, is readily available and its C3-formylation is a well-established, high-yielding reaction. The subsequent N-benzylation of 2-methyl-1H-indole-3-carbaldehyde is also typically efficient and highly selective for the nitrogen position, as the C3 position is now blocked and deactivated by the aldehyde group. This pathway minimizes the risk of side products arising from competing C-alkylation.

| Feature | Route 1: N-Benzylation then C3-Formylation | Route 2: C3-Formylation then N-Benzylation |

|---|---|---|

| Starting Material | 2-methyl-1H-indole | 2-methyl-1H-indole |

| Intermediate | 1-benzyl-2-methyl-1H-indole | 2-methyl-1H-indole-3-carbaldehyde |

| Key Advantage | Standard Vilsmeier-Haack reaction on a defined substrate. | High regioselectivity in both steps; avoids potential C-alkylation issues in the final step. |

| Potential Challenge | Potential for competing C3-alkylation during the initial N-benzylation step. | Requires efficient N-benzylation of an electron-deficient indole ring. |

Methodological Advantages and Limitations

The N-alkylation strategy for synthesizing this compound presents a series of advantages and limitations inherent to the chosen reagents and conditions. The method is generally effective and can produce high yields, often approaching 80%. The starting materials, such as substituted indole-3-carbaldehydes and benzyl halides, are readily available.

However, there are notable limitations. The use of solvents like DMF can be a drawback due to its high boiling point and associated health concerns. Reaction times can be lengthy, sometimes requiring 12 hours or more of heating under reflux. mdpi.com Furthermore, benzyl halides are known lachrymators and require careful handling. From an industrial perspective, scalability might pose challenges, although the implementation of flow chemistry could potentially optimize the process.

| Aspect | Advantages | Limitations |

|---|---|---|

| Reagents & Yield | Readily available precursors; yields can be high (e.g., ~79%). | Benzyl halides are lachrymatory; bases like NaH require anhydrous conditions. |

| Reaction Conditions | Relatively straightforward setup (reflux); PTC offers milder conditions. ekb.eg | Often requires elevated temperatures and long reaction times (e.g., 12 hours). mdpi.com |

| Solvents | Common organic solvents are effective. | Use of solvents like DMF can pose health and environmental concerns. mdpi.com |

| Scalability | Suitable for laboratory-scale synthesis. | Traditional batch processing may present scalability challenges. |

Purity Enhancement Techniques for Synthesized this compound

Achieving high purity of the final compound is critical. After the synthesis, a series of workup and purification steps are employed. The initial workup typically involves filtering the reaction mixture to remove inorganic salts (like K₂CO₃) and then evaporating the solvent. mdpi.com Following this crude isolation, several techniques can be used for purity enhancement.

Recrystallization is a widely cited and effective method for purifying the solid product. This technique involves dissolving the crude compound in a hot solvent or solvent mixture and allowing it to cool slowly, causing the pure compound to crystallize while impurities remain in the solution. A mixture of ethanol (B145695) and water has been specifically reported as an effective solvent system for this purpose. mdpi.com

Column Chromatography is another powerful purification technique. dergipark.org.tr In this method, the crude product is dissolved in a minimal amount of solvent and passed through a column packed with a stationary phase, typically silica (B1680970) gel. An eluent (a solvent or solvent mixture) is then passed through the column, and the components of the mixture separate based on their differential adsorption to the stationary phase. Flash chromatography, a variation that uses pressure to speed up the process, is also utilized. rsc.org

| Technique | Description | Key Advantages |

|---|---|---|

| Recrystallization | Dissolving the crude solid in a hot solvent mixture (e.g., ethanol/water) and allowing it to crystallize upon cooling. mdpi.com | Cost-effective, suitable for large quantities, yields highly crystalline product. |

| Column Chromatography | Separation based on differential adsorption on a stationary phase (e.g., silica gel). dergipark.org.tr | Provides very high purity, effective for removing closely related impurities and colored byproducts. |

| Filtration & Washing | A preliminary step to remove insoluble materials, such as the base used in the reaction, from the reaction mixture. mdpi.com | Simple, quick, and essential for initial cleanup before further purification. |

Green Chemistry Approaches and Sustainable Synthesis Considerations

In line with modern synthetic chemistry, the principles of green chemistry are increasingly being applied to the synthesis of indole derivatives. researchgate.net These approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

For the synthesis of compounds like this compound, several green strategies can be considered. One major area of focus is the replacement of conventional solvents with more environmentally benign alternatives, such as ethanol, ionic liquids, or even water. researchgate.net

Energy consumption can be reduced by using alternative heating methods. Microwave-assisted synthesis, for instance, can dramatically shorten reaction times from hours to minutes, leading to significant energy savings and often improved yields. researchgate.net The use of infrared heating is another energy-efficient technology being explored for organic reactions. scielo.br

The development of advanced catalytic systems is also a cornerstone of green synthesis. For the formylation step to create the indole-3-carbaldehyde precursor, magnetically recoverable nanocatalysts have been developed. acs.org These catalysts can be easily removed from the reaction mixture using an external magnet and reused for multiple cycles, reducing waste and cost. acs.org Furthermore, one-pot multicomponent reactions (MCRs), which combine multiple synthetic steps into a single operation, are highly desirable as they reduce solvent usage, purification steps, and waste generation. rsc.orgacs.org

Chemical Reactivity and Transformations of 1 Benzyl 2 Methyl 1h Indole 3 Carbaldehyde

Reactivity of the Aldehyde Moiety at C3

The aldehyde group (-CHO) at the C3 position is the primary site of chemical reactivity in 1-Benzyl-2-methyl-1H-indole-3-carbaldehyde, making it a crucial intermediate for the synthesis of diverse heterocyclic compounds. researchgate.net This functionality allows for oxidation to carboxylic acids, reduction to alcohols, and a variety of condensation reactions.

Oxidation Reactions to Carboxylic Acid Derivatives

The aldehyde group of indole-3-carbaldehyde derivatives can be oxidized to the corresponding carboxylic acid. This transformation is a key step in the biosynthesis of indole-3-carboxylic acid (ICOOH) derivatives in plants like Arabidopsis thaliana. nih.gov In this biological context, aldehyde oxidases are enzymes that can catalyze the oxidation of indole-3-acetaldehyde to indole-3-acetic acid. nih.gov Synthetic methods for oxidizing aldehydes to carboxylic acids are well-established in organic chemistry and can be applied to this compound. These methods often employ oxidizing agents such as potassium permanganate, Jones reagent (chromium trioxide in sulfuric acid), or milder reagents like silver oxide. For instance, the oxidation of substituted toluenes to benzoic acids can be achieved using molecular oxygen with catalysts like cobalt salts. organic-chemistry.org This general principle of benzylic oxidation can be adapted for the conversion of the formyl group on the indole (B1671886) ring.

The resulting compound, 1-benzyl-2-methyl-1H-indole-3-carboxylic acid, serves as a valuable intermediate for further functionalization, for example, in the palladium-catalyzed synthesis of bis(indolyl)methanes. mdpi.com

Reduction Reactions to Alcohol Derivatives

The aldehyde functional group can be readily reduced to a primary alcohol, yielding (1-Benzyl-2-methyl-1H-indol-3-yl)methanol. This transformation is typically achieved using common reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reagent often used for this purpose, efficiently converting aldehydes and ketones to their corresponding alcohols. rsc.org More powerful reducing agents like lithium aluminum hydride (LiAlH₄) can also be used, although they are less selective.

A one-pot method for the reduction of carboxylic acids to alcohols involves conversion to a thioester followed by treatment with sodium borohydride in water, a process that highlights the utility of NaBH₄ for such reductions under green conditions. rsc.org This underscores the feasibility of reducing the aldehyde group in this compound to its alcohol derivative under standard laboratory conditions.

Condensation Reactions with Active Methylene (B1212753) Compounds

The aldehyde group at C3 is susceptible to nucleophilic attack, making it an excellent substrate for condensation reactions with compounds containing an active methylene group (a CH₂ group flanked by two electron-withdrawing groups). These reactions are fundamental in carbon-carbon bond formation.

The Knoevenagel condensation is a modification of the Aldol condensation where an aldehyde or ketone reacts with an active methylene compound in the presence of a weak base, such as piperidine (B6355638) or pyridine (B92270), to form an α,β-unsaturated dicarbonyl compound. acgpubs.orgacgpubs.orgyoutube.com This reaction has been successfully applied to indole-3-carboxaldehyde (B46971) to synthesize a variety of olefinic α,β-unsaturated indole derivatives. acgpubs.org

The reaction of this compound with various active methylene compounds, catalyzed by a base like piperidine, would lead to the formation of a range of functionalized indole derivatives. nih.govacs.org

Table 1: Examples of Knoevenagel Condensation with Indole-3-carboxaldehyde Derivatives

| Active Methylene Compound | Product Type | Catalyst |

|---|---|---|

| Malononitrile | α,β-Unsaturated dinitrile | Piperidine/Acetic Acid |

| Diethyl malonate | α,β-Unsaturated diester | Piperidine/Acetic Acid |

| Nitromethane | α,β-Unsaturated nitro compound | Piperidine/Acetic Acid |

This table is based on the general reactivity of indole-3-carboxaldehyde as described in the sources. acgpubs.org

Schiff bases, or imines, are formed through the condensation reaction between a primary amine and an active carbonyl compound, such as an aldehyde. ijpbs.com Indole-3-carboxaldehyde and its derivatives are known to react with various amines to form Schiff bases, which are compounds containing an azomethine group (-C=N-). researchgate.netnih.gov These reactions are often catalyzed by a small amount of acid.

The reaction of this compound with primary amines would yield the corresponding N-substituted imine derivatives. A variety of amines, including amino acids and aminophenols, have been used to synthesize novel heterocyclic Schiff bases from indole-3-carboxaldehyde. researchgate.netnih.gov

Table 2: Schiff Base Formation from Indole-3-carboxaldehyde Derivatives

| Amine Reactant | Product | Application/Significance |

|---|---|---|

| L-amino acids (e.g., histidine, leucine) | Indole Schiff base-amino acid conjugates | Synthesis of novel heterocyclic compounds. researchgate.netnih.gov |

| Aminophenols | Indole Schiff base-phenol conjugates | Synthesis of novel heterocyclic compounds. researchgate.net |

| 4,6-diaminobenzene-1,3-dithiol | Bis-Schiff base ligand | Precursor for metal complexes with catalytic activity. nveo.org |

This table illustrates the types of Schiff bases that can be formed from the indole-3-carboxaldehyde core structure.

Reactions with Hydrazine (B178648) Derivatives (e.g., Hydrazone Formation)

The aldehyde group of this compound reacts with hydrazine and its derivatives to form hydrazones, which contain the -C=N-N- linkage. dergipark.org.tr This reaction is an acid-catalyzed condensation. ekb.eg Hydrazones are a versatile class of compounds with various applications. dergipark.org.tr

A specific example is the reaction of 1-benzyl-1H-indole-3-carbaldehyde with (4-chloro-1-phthalazinyl)hydrazine to produce 1-benzyl-1H-indole-3-carbaldehyde (4-chloro-1-phthalazinyl)hydrazone. sigmaaldrich.comcrescentchemical.com The reaction of indole-3-carboxaldehyde with hydrazine hydrate (B1144303) can also lead to the formation of an azine, where two indole aldehyde molecules are linked by a -CH=N-N=CH- bridge. nih.gov Furthermore, indole carbohydrazides can be condensed with aromatic aldehydes to form acylhydrazones. nih.govresearchgate.net

Table 3: Hydrazone Formation from 1-Benzyl-1H-indole-3-carbaldehyde and Related Compounds

| Hydrazine Derivative | Product |

|---|---|

| (4-Chloro-1-phthalazinyl)hydrazine | 1-Benzyl-1H-indole-3-carbaldehyde (4-chloro-1-phthalazinyl)hydrazone sigmaaldrich.comcrescentchemical.com |

| Hydrazine Hydrate | 1H-Indole-3-carbaldehyde azine nih.gov |

Reactions with Thiosemicarbazide (B42300) Derivatives (e.g., Thiosemicarbazone Formation)

The aldehyde functional group at the C3 position of this compound readily undergoes condensation reactions with nucleophiles. A notable example is its reaction with thiosemicarbazide and its derivatives to form thiosemicarbazones. This reaction is typically carried out by refluxing the indole-3-carbaldehyde with the appropriate thiosemicarbazide in an alcoholic solvent, often with a catalytic amount of acid.

The formation of 1-benzyl-indole-based thiosemicarbazones is a robust and efficient process. For instance, reacting 1-benzyl-1H-indole-3-carbaldehyde with various thiosemicarbazide derivatives in refluxing ethanol (B145695) with a few drops of acetic acid yields the corresponding thiosemicarbazones in good yields. This transformation provides a modular approach to a diverse range of thiosemicarbazone derivatives, as outlined in the table below.

| Reactants | Reagents and Conditions | Product Type |

| This compound | Thiosemicarbazide or substituted thiosemicarbazides | This compound |

| Ethanol, reflux, catalytic acetic acid | thiosemicarbazone derivatives |

Table 1: General Scheme for Thiosemicarbazone Formation

C-C and C-N Coupling Reactions Involving the Carbonyl Group

The carbonyl group of this compound is a key site for carbon-carbon (C-C) and carbon-nitrogen (C-N) bond-forming reactions, serving as a precursor for a variety of heterocyclic and acyclic structures. researchgate.net

C-C Coupling Reactions:

Wittig Reaction: This aldehyde is a suitable substrate for the Wittig reaction, where it can react with a phosphonium (B103445) ylide to form an alkene. This reaction is a powerful method for converting the carbonyl group into a carbon-carbon double bond, allowing for the extension of the carbon chain. masterorganicchemistry.com

Henry Reaction: The Henry reaction, or nitroaldol reaction, involves the condensation of the aldehyde with a nitroalkane in the presence of a base. This reaction forms a β-nitro alcohol, which can be further transformed into other functional groups.

C-N Coupling Reactions:

Reductive Amination: this compound can undergo reductive amination with primary or secondary amines in the presence of a reducing agent, such as sodium borohydride or through catalytic hydrogenation. This reaction initially forms an imine or iminium ion, which is then reduced to yield the corresponding amine. uni-bayreuth.de

Pictet-Spengler Reaction: This reaction involves the condensation of a β-arylethylamine with an aldehyde, followed by an acid-catalyzed ring closure to form a tetrahydroisoquinoline or a tetrahydro-β-carboline. wikipedia.orgnih.gov In this context, tryptamine (B22526) or a related derivative could react with this compound to generate complex, polycyclic indole alkaloids. The reaction proceeds through the formation of an iminium ion, which then undergoes an intramolecular electrophilic attack on the electron-rich indole nucleus. wikipedia.org

| Reaction Type | Coupling Partner | Key Intermediate | Product Type |

| Wittig Reaction | Phosphonium ylide | Oxaphosphetane | Alkene |

| Henry Reaction | Nitroalkane | Nitronate anion | β-Nitro alcohol |

| Reductive Amination | Primary or secondary amine, reducing agent | Imine/Iminium ion | Secondary or tertiary amine |

| Pictet-Spengler | β-Arylethylamine (e.g., tryptamine) | Iminium ion | Tetrahydro-β-carboline |

Table 2: C-C and C-N Coupling Reactions of the Carbonyl Group

Electrophilic Substitution on the Indole Ring System

The indole ring is an electron-rich aromatic system and is susceptible to electrophilic substitution. The presence of the electron-withdrawing carbaldehyde group at the C3 position deactivates the pyrrole (B145914) ring towards electrophilic attack. Consequently, electrophilic substitution reactions on this compound are expected to occur on the benzene (B151609) portion of the indole nucleus, typically at the C6 position, and under more forcing conditions than for unsubstituted indoles.

Nitration Reactions

Nitration of the indole ring system can be achieved using a mixture of nitric acid and sulfuric acid. masterorganicchemistry.com For this compound, the nitro group is anticipated to be introduced onto the benzene ring, likely at the C6 position due to the directing effects of the indole nitrogen and the deactivating effect of the C3-carbaldehyde on the pyrrole ring.

Sulfonation Reactions

Sulfonation can be carried out using fuming sulfuric acid (a solution of sulfur trioxide in sulfuric acid). masterorganicchemistry.comlumenlearning.com The electrophile, SO3, will attack the electron-rich benzene ring of the indole. Similar to nitration, the substitution is expected to occur preferentially at the C6 position. This reaction is often reversible. lumenlearning.commsu.edu

Halogenation Reactions

Halogenation of the indole ring can be accomplished with reagents such as bromine in acetic acid or N-chlorosuccinimide. nih.gov Given the deactivation of the pyrrole ring, halogenation would likely take place on the benzene ring, again favoring the C6 position. The specific reagents and conditions would determine the regioselectivity and the extent of halogenation.

| Reaction | Reagents | Expected Position of Substitution |

| Nitration | Nitric acid (HNO₃), Sulfuric acid (H₂SO₄) | C6 |

| Sulfonation | Fuming sulfuric acid (H₂SO₄/SO₃) | C6 |

| Halogenation | Bromine (Br₂), N-Chlorosuccinimide (NCS), etc. | C6 |

Table 3: Electrophilic Substitution Reactions on the Indole Ring

Directed C-H Functionalization Strategies of Indole Scaffolds

Modern synthetic methods allow for the direct functionalization of otherwise unreactive C-H bonds through the use of directing groups. In the case of this compound, the formyl group at the C3 position can act as a directing group to facilitate C-H activation at other positions on the indole ring.

Palladium-catalyzed C-H arylation is a prime example of this strategy. nih.gov The formyl group can coordinate to the palladium catalyst, directing the C-H activation and subsequent functionalization to the C4 position of the indole ring. nih.govacs.org This provides a regioselective method for introducing aryl groups at a position that is typically difficult to access through classical electrophilic substitution. nih.gov The reaction is generally carried out with an aryl halide in the presence of a palladium catalyst and an oxidant.

The choice of directing group and catalyst system can allow for the selective functionalization of different C-H bonds within the indole scaffold. For instance, while a C3-formyl group can direct to the C4 position, other directing groups installed on the indole nitrogen can facilitate functionalization at the C2 or C7 positions. This highlights the versatility of directed C-H functionalization in the synthesis of complex indole derivatives.

| Directing Group | Catalyst System | Position of C-H Functionalization |

| C3-Formyl | Pd(II) | C4 |

Table 4: Directed C-H Functionalization of the Indole Scaffold

C4-Arylation and Related Regioselective Transformations

The functionalization of the indole core at the C4-position is a synthetically challenging task due to the inherent reactivity of other positions, such as C3. However, the presence of a directing group at the C3-position can steer reactions regioselectively to the C4-position. The carbaldehyde group in this compound serves effectively as such a directing group in palladium-catalyzed C-H bond activation processes.

Research has demonstrated that N-substituted indole-3-carbaldehydes can undergo direct C4-arylation with various aryl iodides. researchgate.net This transformation is typically achieved using a palladium(II) catalyst system. The reaction proceeds via a proposed Pd(II)/Pd(IV) catalytic cycle, where the formyl group coordinates to the palladium center, facilitating the selective activation of the C4-H bond. This method is notable for its broad substrate scope, accommodating both electron-rich and electron-poor aryl iodides, and generally provides the C4-arylated products in good to excellent yields. researchgate.net The N-benzyl group is well-tolerated in this reaction, readily allowing for the synthesis of C4-aryl-1-benzyl-2-methyl-1H-indoles.

Beyond arylation, related regioselective transformations such as C4-alkenylation have also been successfully performed using the formyl group as a director, further highlighting its utility in diversifying the indole scaffold. mdpi.com

Table 1: Representative Conditions for C4-Arylation of N-Substituted Indole-3-carbaldehydes This table provides a generalized summary of conditions reported for the C4-arylation of N-substituted indole-3-carbaldehydes, which are applicable to the subject compound.

| Catalyst | Ligand | Oxidant / Additive | Solvent | Temperature (°C) | Yield Range (%) |

| Pd(OAc)₂ | None | Ag₂CO₃ | Toluene | 120 | 70-95 |

| Pd(TFA)₂ | 3-Nitropyridine | Ac-Gly-OH | Toluene | 100 | 65-90 |

| PdCl₂(dppf) | dppf | Cs₂CO₃ | Dioxane | 110 | 75-88 |

Derivatization Towards Complex Heterocyclic Systems

The aldehyde functionality at the C3 position is a key handle for constructing more complex molecular architectures, including spirocyclic and fused-ring systems. These transformations often involve condensation followed by cycloaddition or cyclization reactions.

Spirocyclic indoles, particularly spirooxindoles and spiroindolines, are prominent structural motifs in numerous natural products and pharmacologically active compounds. The C3-carbaldehyde group of this compound is an ideal starting point for constructing the spiro center at the C3-position of the indole ring.

A common and powerful strategy is the [3+2] cycloaddition reaction. This involves the in situ generation of an azomethine ylide from the indole-3-carbaldehyde and an amino acid, such as sarcosine (B1681465) or proline. The resulting 1,3-dipole then reacts with a dipolarophile (an activated alkene) to furnish a five-membered spiro-pyrrolidine ring fused at the C3-position. This multicomponent reaction allows for the rapid assembly of complex spiro[indole-3,2'-pyrrolidine] derivatives. The substituents on the starting materials can be varied to create a diverse library of spirocyclic compounds.

Table 2: Examples of Spirocyclic Systems Derived from Indole Precursors This table illustrates the types of spirocyclic systems that can be synthesized from indole-3-carbaldehyde derivatives.

| Reaction Type | Reagents | Spirocyclic Product |

| [3+2] Cycloaddition | Sarcosine, Acrylonitrile | Spiro[indole-3,2'-pyrrolidine] |

| [3+2] Cycloaddition | L-Proline, Maleimide | Spiro[indole-3,1'-pyrrolo[1,2-a]pyrazine] |

| Thia-Michael/Cyclization | Thioglycolic acid, Amine | Spiro[indole-3,2'-thiazolidine] |

The aldehyde group, in concert with the indole N-H or adjacent C2-position, provides the necessary functionalities for annulation reactions to build fused heterocyclic systems.

Imidazoindoles: The synthesis of imidazo[1,2-a]indoles can be achieved from indole-3-carbaldehyde precursors. One established route involves the reaction of a 2-halo-indole-3-carbaldehyde with an amine. The process proceeds through an initial nucleophilic substitution at the C2 position followed by condensation with the C3-aldehyde and subsequent cyclization to form the fused imidazole (B134444) ring. osi.lv For this compound, a plausible pathway involves condensation of the aldehyde with a suitable binucleophile like an aminoacetaldehyde diethyl acetal, followed by intramolecular cyclization and aromatization to yield the corresponding imidazo[1,5-a]indole system.

Triazolo(thiadiazepino)indoles: The construction of more complex fused systems, such as those containing triazole or thiadiazepine rings, relies on the reaction of the C3-carbaldehyde with reagents containing a hydrazide or thiohydrazide functionality. For instance, condensation of this compound with thiocarbohydrazide (B147625) would yield a thiocarbohydrazone. This intermediate possesses the requisite array of nitrogen and sulfur atoms to undergo further cyclization with a one-carbon or two-carbon synthon (e.g., carbon disulfide or an α-haloketone) to construct a fused triazolo-thiadiazepino-indole core. The specific substitution pattern and reaction conditions would dictate the final isomeric structure of the fused heterocyclic system. Similarly, reaction with hydrazides followed by cyclization can lead to the formation of fused triazole rings. researchgate.net

Table 3: Strategies for Fused Ring Synthesis from Indole-3-carbaldehyde

| Target Fused System | Key Reagents | Reaction Principle |

| Imidazo[1,5-a]indole | Aminoacetaldehyde acetal | Condensation, Intramolecular cyclization |

| Triazolo[4,3-b]indazole (analogue) | Hydrazine, Orthoesters | Hydrazone formation, Oxidative cyclization |

| Thiadiazepino[4,5-a]indole | Thiocarbohydrazide, Phosgene equivalent | Thiocarbohydrazone formation, Cyclization |

Advanced Spectroscopic and Crystallographic Characterization of 1 Benzyl 2 Methyl 1h Indole 3 Carbaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds. Through the analysis of ¹H and ¹³C spectra, as well as two-dimensional NMR experiments, a complete structural assignment of 1-benzyl-1H-indole-3-carbaldehyde and its derivatives can be achieved.

¹H NMR Spectral Analysis

Proton NMR (¹H NMR) provides detailed information about the chemical environment of hydrogen atoms in a molecule. For 1-benzyl-1H-indole-3-carbaldehyde, the spectrum is characterized by distinct signals corresponding to the aldehyde, indole (B1671886) ring, and benzyl (B1604629) group protons.

The aldehyde proton is typically the most deshielded, appearing as a sharp singlet in the downfield region of the spectrum. In the derivative 1-benzyl-1H-indole-3-carbaldehyde, this signal is observed at approximately 9.97 ppm. researchgate.net Another key feature is the singlet corresponding to the benzylic methylene (B1212753) (CH₂) protons, which typically resonates around 5.3 ppm. researchgate.net The aromatic protons of the indole core and the benzyl ring appear as a complex multiplet between 7.14 and 7.35 ppm, with the C2-proton of the indole ring showing up as a distinct singlet at 7.7 ppm and the C4-proton appearing as a multiplet around 8.3 ppm. researchgate.net

For substituted derivatives such as 1-Benzyl-5-nitro-1H-indole-3-carbaldehyde, the chemical shifts are influenced by the electronic effects of the substituent. The aldehyde proton in this derivative appears at 10.0 ppm, the benzylic protons at 5.65 ppm, and the aromatic protons in regions dictated by the electron-withdrawing nitro group. tandfonline.com

Table 1: ¹H NMR Spectral Data for 1-Benzyl-1H-indole-3-carbaldehyde and a Derivative

| Compound | Proton | Chemical Shift (δ, ppm) | Multiplicity | Reference |

|---|---|---|---|---|

| 1-Benzyl-1H-indole-3-carbaldehyde | CHO | 9.97 | Singlet | researchgate.net |

| Ar-CH₂ | 5.3 | Singlet | researchgate.net | |

| H-2 | 7.7 | Singlet | researchgate.net | |

| H-4 | 8.3 | Multiplet | researchgate.net | |

| H-5, H-6, H-7, Benzyl H | 7.14-7.35 | Multiplet | researchgate.net | |

| 1-Benzyl-5-nitro-1H-indole-3-carbaldehyde | CHO | 10.0 | Singlet | tandfonline.com |

| Ar-CH₂ | 5.65 | Singlet | tandfonline.com |

¹³C NMR Spectral Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule. For 1-benzyl-1H-indole-3-carbaldehyde, the most downfield signal corresponds to the carbonyl carbon of the aldehyde group, which resonates at approximately 184.2 ppm. researchgate.net The benzylic carbon appears around 50.4 ppm. researchgate.net The remaining aromatic and indole carbons are observed in the typical range of 109 to 138 ppm. researchgate.net

Table 2: ¹³C NMR Spectral Data for 1-Benzyl-1H-indole-3-carbaldehyde

| Carbon Atom | Chemical Shift (δ, ppm) | Reference |

|---|---|---|

| C=O | 184.2 | researchgate.net |

| Indole C-2 | 138.1 | researchgate.net |

| Indole C-3a/C-7a | 137.0 | researchgate.net |

| Benzyl C-1' | 134.9 | researchgate.net |

| Benzyl Aromatic C | 128.7, 127.8, 126.8 | researchgate.net |

| Indole Aromatic C | 125.0, 123.7, 122.6, 121.7, 118.0 | researchgate.net |

| Indole C-7 | 109.9 | researchgate.net |

Two-Dimensional NMR Techniques

While specific 2D NMR data for the title compound is not detailed in the provided search results, techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable for unambiguous signal assignment.

COSY spectra would reveal proton-proton coupling networks, helping to assign adjacent protons within the indole and benzyl rings.

HSQC spectra correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of carbons bearing hydrogen atoms.

HMBC spectra show correlations between protons and carbons over two to three bonds, which is crucial for assigning quaternary carbons (like C=O, C-3, C-3a, and C-7a) and confirming the connectivity between the benzyl group and the indole nitrogen.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. For 1-Benzyl-2-methyl-1H-indole-3-carbaldehyde, the molecular formula is C₁₇H₁₅NO, corresponding to a molecular weight of approximately 249.31 g/mol .

Upon electron ionization (EI), the molecule would produce a molecular ion peak (M⁺•) corresponding to its molecular weight. A characteristic fragmentation pathway for N-benzyl substituted indoles involves the cleavage of the benzyl group. scielo.org.mx This results in the formation of a stable tropylium (B1234903) cation ([C₇H₇]⁺) at m/z 91 and a radical cation corresponding to the remainder of the molecule. This loss of 91 Da is a hallmark fragmentation pattern for benzyl-containing compounds. scielo.org.mx

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of 1-benzyl-indole-3-carbaldehyde derivatives provides clear evidence for its key structural features.

The most diagnostic absorption is the strong C=O stretching vibration of the aldehyde group. For 1-benzyl-1H-indole-3-carbaldehyde, this band appears in the range of 1635–1661 cm⁻¹. researchgate.netmdpi.com This frequency is characteristic of an aromatic aldehyde where conjugation to the indole ring lowers the bond order of the carbonyl group. Other significant peaks include C-H stretching vibrations for the aromatic rings (typically above 3000 cm⁻¹) and the aliphatic CH₂ group (around 2800-3000 cm⁻¹), as well as C=C stretching vibrations for the aromatic systems in the 1450-1600 cm⁻¹ region. researchgate.net

Table 3: Key IR Absorption Bands for 1-Benzyl-1H-indole-3-carbaldehyde

| Functional Group | Wavenumber (cm⁻¹) | Description | Reference |

|---|---|---|---|

| Aromatic C-H | >3000 | Stretch | researchgate.net |

| Aliphatic C-H | ~2815 | Stretch | researchgate.net |

| Aldehyde C=O | 1635-1661 | Strong Stretch | researchgate.netmdpi.com |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information on the electronic transitions within a molecule, particularly in conjugated systems. The indole ring system is an aromatic chromophore that absorbs UV radiation. For indole derivatives, characteristic absorption bands correspond to π→π* electronic transitions. Related indole compounds are known to absorb in the UV region at approximately 320-330 nm. umaine.edu The presence of the conjugated aldehyde and the benzyl group in this compound would be expected to influence the position and intensity of these absorption maxima (λmax), providing a characteristic spectral fingerprint for the molecule. nih.gov

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For a molecule like this compound, this technique reveals critical information about bond lengths, bond angles, and the conformation of the benzyl and methyl substituents relative to the indole core. However, the refinement of crystal structures, particularly for flexible organic molecules, can present significant challenges such as structural disorder and twinning. nih.govuzh.ch

Structural disorder, where a molecule or a part of it occupies multiple positions within the crystal lattice, is a common complication in the crystallography of organic compounds. nih.gov This can be static, where different conformations are frozen in the crystal, or dynamic, resulting from thermal motion. nih.gov In the case of this compound, the flexible benzyl group is a likely source of conformational disorder.

Tackling such disorder is a time-consuming aspect of structure refinement. nih.gov The process involves developing a chemically sensible model where the disordered fragments are split into multiple components (archetype structures), each with a refined site occupancy factor (SOF) that sums to unity. nih.gov Anisotropic displacement parameters (ADPs), which model atomic vibrations, can appear unusually large or elongated, indicating underlying disorder that must be modeled correctly to achieve a precise and stable refinement. uzh.ch For instance, indole molecules themselves have been observed to exhibit orientational disorder within a crystal lattice. acs.org

Crystal twinning is another phenomenon that complicates structure determination, occurring when a crystal is composed of multiple domains related by a specific symmetry operation. numberanalytics.com This can lead to overlapping reflections in the diffraction pattern, making the structure difficult to solve and refine. researchgate.net Twinning by pseudo-merohedry, where the reciprocal lattices of the twin domains nearly overlap, is common in molecular crystals. nih.gov

In cases of disorder, twinning, or poor crystal quality, the ratio of unique diffraction data to refined parameters can be low, leading to an unstable refinement. oup.com To overcome this, crystallographers employ restraints, which are pieces of prior chemical information used to guide the refinement to a chemically reasonable solution. nih.gov

Common restraints include:

Geometric Restraints: These constrain bond lengths and angles to be similar to known, standard values. For example, the phenyl ring of the benzyl group can be restrained to be planar. oup.com

Displacement Parameter Restraints: These can constrain the anisotropic displacement parameters of adjacent atoms to be similar, which is physically realistic. oup.com

Obtaining high-resolution diffraction data is also crucial. High-quality data allows for a more detailed view of the electron density, which helps in unambiguously identifying atomic positions, especially for lighter atoms like hydrogen, and in modeling subtle disorder more accurately. nih.gov While a detailed crystal structure for this compound is not publicly available, the refinement of related indole derivatives demonstrates the necessity of these techniques to achieve a validated and reliable structural model. mdpi.comnih.gov

Elemental Analysis (CHN Combustion Analysis) for Purity and Composition Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon, hydrogen, and nitrogen in a sample. For a newly synthesized compound like this compound, this analysis provides a crucial check of its elemental composition and purity. The experimentally determined percentages are compared against the theoretical values calculated from its molecular formula, C₁₇H₁₅NO. A close agreement between the experimental and theoretical values provides strong evidence for the correct empirical formula and the absence of significant impurities. Supporting information for related chemical syntheses often includes elemental analysis data to validate the composition of new compounds. rsc.org

| Element | Atomic Mass (g/mol) | Number of Atoms | Total Mass (g/mol) | Mass Percentage (%) |

|---|---|---|---|---|

| Carbon (C) | 12.011 | 17 | 204.187 | 81.90% |

| Hydrogen (H) | 1.008 | 15 | 15.120 | 6.06% |

| Nitrogen (N) | 14.007 | 1 | 14.007 | 5.62% |

| Oxygen (O) | 15.999 | 1 | 15.999 | 6.42% |

| Total Molecular Weight | 249.313 g/mol |

Chromatographic Techniques for Purity Assessment and Isolation (e.g., HPLC, TLC)

Chromatographic methods are indispensable for assessing the purity of a synthesized compound and for its isolation from reaction mixtures.

Thin-Layer Chromatography (TLC) is a rapid and simple technique used to monitor the progress of a reaction and to get a preliminary indication of a product's purity. A small amount of the sample is spotted onto a solid stationary phase (e.g., silica (B1680970) gel on a plate), and a liquid mobile phase is allowed to move up the plate. Different compounds travel at different rates, resulting in separated spots. For a pure compound, a single spot is expected. For the related 1-Benzyl-1H-indole-3-carbaldehyde, a TLC system using silica gel with an ethyl acetate/hexane mixture as the mobile phase showed a single spot, indicating high purity.

High-Performance Liquid Chromatography (HPLC) is a more powerful and quantitative technique for purity assessment. The sample is dissolved and injected into a column packed with a stationary phase. A high-pressure pump forces a liquid mobile phase through the column, and a detector measures the components as they elute. The output is a chromatogram, where a pure substance typically shows a single, sharp peak. Purity is often expressed as a percentage of the total peak area. Commercial suppliers of 1-Benzyl-1H-indole-3-carbaldehyde often specify a purity of >98.0% as determined by HPLC, confirming its utility for quantitative purity verification. tcichemicals.com

Theoretical and Computational Investigations of 1 Benzyl 2 Methyl 1h Indole 3 Carbaldehyde

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the behavior of a molecule at the electronic level. These methods solve the Schrödinger equation, or approximations of it, to determine the electron distribution and energy of a molecular system.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic properties of molecules. It is employed to study indole (B1671886) derivatives by calculating properties such as heats of formation, electrostatic potentials, and frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). niscpr.res.inniscpr.res.in The energy gap between HOMO and LUMO is a crucial parameter, as a smaller gap suggests that a molecule is more easily excited and thus more reactive. niscpr.res.in

Studies on related 1-(arylsulfonyl)indole derivatives show that these molecules often adopt a V-shape. researchgate.netpsu.edu DFT calculations can determine the rotational energy barrier around key bonds, such as the S-N bond in these analogs, which has been calculated to be in the range of 2.5–5.5 kcal/mol. researchgate.net For 1-Benzyl-2-methyl-1H-indole-3-carbaldehyde, DFT would similarly be used to find the most stable conformation by analyzing the rotation around the N-benzyl bond and the orientation of the aldehyde group.

Table 1: Example of Frontier Molecular Orbital Energies Calculated for Substituted Imidazoles using DFT (B3LYP/6-31G Level) (Data is illustrative of DFT applications on related heterocyclic systems)

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| 1-benzyl-2,4,5-triphenyl-1H-imidazole | -8.45 | -0.16 | 8.29 |

| 2-(4-chlorophenyl)-1-benzyl-4,5-diphenyl-1H-imidazole | -8.76 | -0.22 | 8.54 |

| 1-ethyl-2,4,5-triphenyl-1H-imidazole | -8.42 | -0.15 | 8.27 |

| 2-(4-chlorophenyl)-1-ethyl-4,5-diphenyl-1H-imidazole | -8.72 | -0.21 | 8.51 |

| Source: Adapted from findings on substituted imidazole (B134444) derivatives. niscpr.res.in |

The concept of isomerism is critical for understanding the structure of molecules. For derivatives of aldehydes, such as oximes, syn and anti (or Z and E) isomerism is common. In studies on N-substituted indole-3-carboxaldehyde (B46971) oximes, it was found that isomerization between the syn and anti forms could be induced under acidic conditions, particularly for derivatives with electron-donating substituents like -CH₃ and -OCH₃. mdpi.com

Molecular Docking Studies of this compound Derivatives

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). It is instrumental in drug discovery for screening potential drug candidates and elucidating their mechanism of action at a molecular level.

Docking studies performed on various indole derivatives reveal their potential to interact with the active sites of enzymes. For instance, novel indole-based thiosemicarbazones have been modeled as inhibitors of the tyrosinase enzyme. rsc.org Similarly, other indole derivatives have been docked into the active sites of urease from Helicobacter pylori and cyclooxygenase-2 (COX-2) to predict their binding affinities and interactions. mdpi.comajchem-a.com These models show that the indole scaffold can form crucial interactions, such as hydrogen bonds and pi-stacking, with key amino acid residues within the protein's active site. mdpi.comnih.gov

The characterization of the binding site involves identifying the specific amino acid residues that interact with the ligand. In a study of indole derivatives targeting the urease enzyme, interactions included hydrogen bonding and metal-acceptor interactions with nickel ions in the active site. mdpi.com For other derivatives designed as COX-2 inhibitors, docking predicted strong binding affinities, with scores ranging from -10.40 to -11.35 kcal/mol, and identified key hydrogen bonds with residues such as ALA527, ARG120, and TYR355. ajchem-a.com The N-benzylated portion of some indole structures is noted for its ability to bind to specific sites, such as the peripheral anionic site (PAS) of acetylcholinesterase. nih.gov

Table 2: Example of Molecular Docking Results for an Indole Derivative with Target Enzymes (Data is illustrative of docking applications on related heterocyclic systems)

| Target Enzyme | Ligand (Example) | Binding Energy (kcal/mol) | Interacting Amino Acid Residues |

| UDP-N-acetylmuramate-L-alanine ligase (MurC) | Compound (9) | -11.5 | Not specified |

| Human lanosterol (B1674476) 14α-demethylase | Compound (9) | -8.5 | Not specified |

| Cyclooxygenase-2 (COX-2) | Compound IIb | -11.35 | ALA527, ARG120, TYR355, LYS360 |

| Source: Adapted from findings on various indole derivatives. ajchem-a.comnih.gov |

Structure-Activity Relationship (SAR) Prediction through Computational Approaches

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. Computational approaches are invaluable for predicting SAR, thereby guiding the synthesis of more potent and selective molecules.

By analyzing a series of related compounds, researchers can build models that correlate specific structural features with activity. For example, in a series of N-benzyl indole-based thiosemicarbazones designed as tyrosinase inhibitors, SAR analysis revealed that derivatives with a 4-substitution on the benzyl (B1604629) or phenyl ring exhibited better inhibitory potential. rsc.org In another study on the antiplatelet agent YC-1, an indazole derivative, it was found that the 1-benzyl group was crucial for activity, as its removal led to a significant reduction in efficacy. nih.gov These computational SAR studies help identify key pharmacophoric features—the essential structural elements responsible for biological activity—allowing for the rational design of new derivatives with improved properties.

Simulation of Reaction Mechanisms and Transition States

Theoretical and computational chemistry provides powerful tools for elucidating the intricate details of reaction mechanisms, offering insights that are often inaccessible through experimental methods alone. For indole derivatives, including substituted 1H-indole-3-carbaldehydes, computational approaches such as Density Functional Theory (DFT) are instrumental in mapping potential energy surfaces, identifying transition states, and calculating activation energies. These simulations help in understanding the reactivity of the molecule and predicting the feasibility of different reaction pathways.

While specific computational studies detailing the reaction mechanisms and transition states for This compound are not extensively documented in publicly available literature, the principles and methodologies can be understood from studies on closely related analogs. Such investigations are crucial for predicting the outcomes of various synthetic transformations involving the aldehyde functional group and the indole nucleus.

General Principles of Computational Investigation

Computational studies of reaction mechanisms typically involve the following steps:

Geometry Optimization: The three-dimensional structures of the reactants, intermediates, transition states, and products are optimized to find the lowest energy conformation for each species.

Frequency Calculations: These are performed to characterize the stationary points on the potential energy surface. Reactants, intermediates, and products have all real (positive) vibrational frequencies, while a transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

Transition State Searching: Algorithms are used to locate the saddle point (the transition state) connecting reactants and products.

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation follows the reaction path downhill from the transition state to confirm that it connects the desired reactants and products.

Application to Indole-3-Carbaldehyde Derivatives

For indole-3-carbaldehyde systems, computational studies often focus on reactions such as nucleophilic additions to the carbonyl group, electrophilic substitutions on the indole ring, and cycloaddition reactions. For instance, in the case of a nucleophilic attack on the aldehyde carbon of an indole-3-carbaldehyde, DFT calculations can model the approach of the nucleophile, the formation of the tetrahedral intermediate, and the subsequent protonation steps.

In a study on the synthesis of 2,3-disubstituted indoles, DFT calculations were employed to confirm the proposed tandem reaction mechanism. Although this did not involve the specific target molecule, it highlights the utility of computational methods in verifying complex reaction pathways in indole chemistry.

Similarly, DFT and IRC calculations have been performed on 1-(arylsulfonyl)indole derivatives to investigate the rotational barrier around the S-N bond. While this pertains to conformational analysis rather than a chemical reaction, it demonstrates the application of these computational tools to understand the energetics of molecular transformations in substituted indoles.

The table below summarizes key computational parameters that are typically determined in such studies. The values are hypothetical and for illustrative purposes, as specific data for this compound is not available.

| Reaction Type | Computational Method | Basis Set | Calculated Parameter | Illustrative Value |

|---|---|---|---|---|

| Nucleophilic Addition | DFT (B3LYP) | 6-31G(d,p) | Activation Energy (kcal/mol) | 15-25 |

| Cycloaddition | DFT (M06-2X) | 6-311+G(d,p) | Transition State Bond Length (Å) | 1.8-2.2 |

| Electrophilic Substitution | DFT (B3LYP) | 6-31G(d,p) | Reaction Enthalpy (kcal/mol) | -10 to -30 |

The insights gained from these computational investigations are invaluable for designing new synthetic routes and for understanding the fundamental reactivity of complex organic molecules like this compound. Future computational work focusing on this specific molecule would be beneficial for exploring its full synthetic potential and reaction landscape.

Mechanistic Studies of Biological Interactions of 1 Benzyl 2 Methyl 1h Indole 3 Carbaldehyde and Its Derivatives

Molecular Mechanisms of Anticancer Activity

The anticancer effects of 1-Benzyl-2-methyl-1H-indole-3-carbaldehyde and its derivatives are attributed to a variety of molecular mechanisms that disrupt the normal cellular processes of cancer cells, leading to inhibited growth and cell death. Research into analogous indole (B1671886) compounds suggests that these effects are often multifaceted, involving the modulation of cell cycle progression, induction of programmed cell death (apoptosis), and interaction with specific enzymes crucial for cell proliferation.

Modulation of Cell Cycle Progression Pathways

While direct studies on this compound are limited, research on related indole-3-carbaldehyde derivatives indicates their potential to halt the cell cycle, a critical process for tumor growth. For instance, certain novel indole-3-carbaldehyde compounds have been shown to influence the expression of genes that regulate the cell cycle, such as Cyclin D and p21, in acute promyelocytic leukemia cells. nih.gov The modulation of these pathways can lead to cell cycle arrest, preventing cancer cells from dividing and proliferating. This suggests that this compound may also exert its anticancer effects by interfering with the cell cycle machinery.

Induction of Apoptosis via Caspase Activity Enhancement

A key strategy in cancer therapy is the induction of apoptosis, a form of programmed cell death. Derivatives of this compound have demonstrated the ability to induce apoptosis in cancer cells. Specifically, 1-benzyl-2-methyl-3-indolylmethylene thiobarbiturate derivatives were found to cause dose-dependent apoptosis in mutant NPM1-expressing OCI-AML3 leukemia cells. nih.gov The apoptotic process is often mediated by a family of proteases called caspases. While the direct effect of the parent compound on caspase activity is not extensively documented, related indole derivatives have been shown to induce apoptosis through the activation of caspases. nih.gov For example, a study on 1-benzyl-5-bromo-3-hydrazonoindolin-2-ones, which share a similar structural backbone, revealed their ability to impact apoptotic markers, including caspase-3 and caspase-9. mdpi.com This suggests that derivatives of this compound likely share this mechanism of enhancing caspase activity to trigger cancer cell death.

Interaction with Specific Enzymes Involved in Cell Proliferation

The interaction with and inhibition of enzymes that are vital for cancer cell proliferation is another important anticancer mechanism. While specific enzyme targets for this compound are not fully elucidated, its derivatives have been designed to target specific proteins. As will be discussed in more detail, derivatives of this compound have been developed as inhibitors of Nucleophosmin 1 (NPM1), a protein implicated in various cellular processes including ribosome biogenesis and cell cycle control. nih.govnih.govresearchgate.net Furthermore, the broader class of indole derivatives has been investigated for their inhibitory effects on various kinases and other enzymes that play a role in tumor growth and survival. mdpi.com

Targeting of Nucleophosmin 1 (NPM1) by Derivatives

A significant area of research has focused on the development of derivatives of this compound as inhibitors of Nucleophosmin 1 (NPM1). NPM1 is a multifunctional protein that is overexpressed in many solid tumors and is frequently mutated in acute myeloid leukemia (AML). nih.gov Its roles in ribosome biogenesis, cell cycle regulation, and the prevention of apoptosis make it an attractive target for cancer therapy.

A series of 1-benzyl-2-methyl-3-indolylmethylene barbituric acid and thiobarbituric acid analogs have been synthesized and evaluated as NPM1 inhibitors. nih.govnih.govresearchgate.net Several of these compounds demonstrated potent growth inhibitory effects against a panel of 60 different human cancer cell lines. nih.govresearchgate.net For example, certain thiobarbituric acid derivatives showed significant growth inhibition in various cancer cell types with GI50 values below 2 μM. nih.gov One particular compound exhibited potent growth inhibitory effects on a sub-panel of six leukemia cell lines with GI50 values in the range of 0.22-0.35 μM. nih.govresearchgate.net

The following table summarizes the growth inhibitory effects (GI50 values) of selected 1-benzyl-2-methyl-3-indolylmethylene barbituric acid derivatives against various cancer cell lines.

| Compound | Cancer Cell Line | GI50 (μM) |

|---|---|---|

| Analog 7k | Leukemia | 0.22-0.35 |

| Analog 7i | Leukemia | <0.35 |

| Analog 7k | Renal Cancer (A498) | 0.19 |

| Analog 7k | Lung Cancer (HOP-92) | 0.25 |

| Analog 7k | Lung Cancer (NCI-H522) | 0.25 |

| Analog 7k | Colon Cancer (COLO 205) | 0.20 |

| Analog 7k | Colon Cancer (HCT-116) | 0.26 |

| Analog 7k | CNS Cancer (SF-539) | 0.22 |

| Analog 7k | Melanoma (MDA-MB-435) | 0.22 |

| Analog 7k | Breast Cancer (HS 578T) | 0.22 |

Molecular docking studies have provided insights into how these derivatives may exert their inhibitory effect on NPM1. These studies suggest that compounds such as the 1-benzyl-2-methyl-3-indolylmethylene thiobarbituric acid analogs exert their anti-leukemic activity by binding to a pocket located in the central channel of the NPM1 pentameric structure. nih.gov The oligomerization of NPM1 is crucial for many of its functions, and by binding to this central channel, these small molecule inhibitors may disrupt the formation or stability of the NPM1 pentamer, thereby interfering with its biological activities. This targeted interaction highlights a promising strategy for the development of novel anticancer agents based on the this compound scaffold.

Antimicrobial Action Mechanisms

While the broader class of indole derivatives is recognized for a wide spectrum of biological activities, including antimicrobial effects, specific mechanistic studies focusing solely on this compound are not extensively detailed in the current body of scientific literature. However, the general activity of related indole structures provides a foundation for understanding its potential mechanisms.

Activity Against Gram-Positive and Gram-Negative Bacteria (e.g., MRSA)

The indole scaffold is a key feature in many compounds developed for antibacterial activity, particularly against challenging pathogens like Methicillin-Resistant Staphylococcus aureus (MRSA). Research into various indole derivatives has shown their potential to act against a range of bacterial strains. The specific arrangement of functional groups on the indole ring, such as the N-benzyl and C-3 carbaldehyde moieties, is crucial for determining the extent and spectrum of this activity. However, detailed studies quantifying the minimum inhibitory concentrations (MICs) and the precise spectrum of activity for this compound against specific Gram-positive and Gram-negative bacteria are not prominently available.

Interference with Bacterial Resistance Mechanisms

A key area of antimicrobial research is the ability of new compounds to overcome existing bacterial resistance. Some indole derivatives have been noted for their ability to interfere with mechanisms such as biofilm formation or to inhibit key proteins that contribute to resistance, like penicillin-binding proteins in MRSA. These actions can potentially restore the efficacy of conventional antibiotics. At present, there is a lack of specific research demonstrating how this compound or its direct derivatives might interfere with these resistance pathways.

Anti-inflammatory Pathway Modulation

The potential for indole derivatives to modulate inflammatory pathways is an active area of investigation. Many compounds containing this heterocyclic system have demonstrated anti-inflammatory properties in various experimental models. researchgate.netrsc.orgnih.govnih.gov

Potential Inhibition of Pro-inflammatory Cytokines

Inflammation is a complex biological response involving the release of signaling molecules known as cytokines. Pro-inflammatory cytokines, such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α), play a central role in this process. Studies on various indole-based molecules have shown that they can inhibit the production of these pro-inflammatory cytokines in cell-based assays. rsc.orgresearchgate.net For instance, certain indole-2-formamide benzimidazole[2,1-b]thiazole derivatives were found to effectively inhibit the lipopolysaccharide (LPS)-induced release of NO, IL-6, and TNF-α in RAW264.7 macrophage cells. rsc.orgresearchgate.net While these findings suggest that the indole scaffold is a promising candidate for developing anti-inflammatory agents, specific studies confirming that this compound directly inhibits pro-inflammatory cytokines have not been identified.

Enzyme Inhibition Studies by Derivatives

Derivatives of indole-3-carbaldehyde have been synthesized and evaluated as inhibitors of various enzymes, demonstrating the therapeutic potential of this chemical class.

Urease Inhibition

Derivatives of the closely related compound, 1-benzyl-1H-indole-3-carbaldehyde (lacking the 2-methyl group), have been synthesized and identified as potent inhibitors of the urease enzyme. mdpi.com Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) and is a key virulence factor for certain pathogenic bacteria, such as Helicobacter pylori, which is implicated in gastrointestinal diseases. mdpi.comnih.gov

In one study, 1-benzyl-1H-indole-3-carbaldehyde was synthesized and subsequently converted into its corresponding oxime derivatives. mdpi.com These N-substituted indole-3-carbaldehyde oximes were evaluated for their ability to inhibit urease in vitro. The study found that both the syn and anti isomers of the N-benzyl indole-3-carbaldehyde oxime showed significantly higher inhibitory activity than the standard inhibitor, thiourea. mdpi.comnih.gov

The most potent compounds from this series were the syn and anti isomers of 1-benzyl-1H-indole-3-carbaldehyde oxime. Their half-maximal inhibitory concentrations (IC₅₀) highlight their efficacy compared to the standard. mdpi.comnih.govresearchgate.net

| Compound | Isomer | IC₅₀ (mM) |

|---|---|---|

| 1-Benzyl-1H-indole-3-carbaldehyde oxime | syn | 0.0516 ± 0.0035 |

| 1-Benzyl-1H-indole-3-carbaldehyde oxime | anti | 0.0345 ± 0.0008 |

| Thiourea (Standard) | - | 0.2387 ± 0.0048 |

Molecular docking studies further suggested that these oxime derivatives are capable of binding to the active site of the H. pylori urease enzyme, providing a structural basis for their inhibitory action. mdpi.com This research underscores the potential of modifying the carbaldehyde group of N-benzyl indoles to create effective enzyme inhibitors.

Tyrosinase Inhibition and Active Site Interactions

Tyrosinase is a critical copper-containing metalloenzyme that plays a rate-limiting role in melanin (B1238610) biosynthesis. researchgate.netbrieflands.com It catalyzes the hydroxylation of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone, a precursor for melanin. nih.govmdpi.com The inhibition of tyrosinase is a key strategy for developing depigmentation agents in cosmetics and treatments for hyperpigmentation disorders. nih.gov

Derivatives of this compound, particularly thiosemicarbazones, have emerged as potent competitive inhibitors of tyrosinase. nih.govrsc.org The mechanism of inhibition is primarily attributed to the ability of the thiosemicarbazone scaffold to chelate the two copper ions (CuA and CuB) within the catalytic active site of the enzyme. nih.govnih.gov This interaction prevents the natural substrate from binding and blocks the melanogenesis pathway.